Androstane-3,17-diol is synthesized in the human body primarily from testosterone and dihydrotestosterone through enzymatic reduction processes. It belongs to the class of steroids, specifically categorized as an androgen metabolite. The compound is classified as a weak androgen but exhibits significant activity through estrogen receptor modulation, particularly influencing spermatogenesis and potentially affecting prostate cancer dynamics.
The synthesis of Androstane-3,17-diol can be achieved through several methods:
The technical details often involve controlling reaction conditions such as temperature and pH to optimize yield and purity.
The molecular formula for Androstane-3,17-diol is . Its structure features a steroid backbone with hydroxyl groups at the 3 and 17 positions. The presence of these functional groups contributes to its biological activity and solubility characteristics.
Androstane-3,17-diol participates in several chemical reactions:
These reactions are critical for both synthetic applications and understanding the compound's metabolism in biological systems.
The mechanism of action for Androstane-3,17-diol primarily involves its interaction with estrogen receptor beta. Unlike traditional androgens that bind to androgen receptors, Androstane-3,17-diol selectively activates estrogen receptor beta pathways, promoting spermatogonial DNA synthesis in testicular tissues . This receptor selectivity may underlie its role in male reproductive health and potential therapeutic effects against prostate cancer by modulating estrogenic activity.
Relevant data indicate that the compound's stability and reactivity are influenced by its functional groups' positioning on the steroid nucleus.
Androstane-3,17-diol has several notable applications in scientific research:
Androstane-3,17-diol (5α-androstane-3,17β-diol) exists as two distinct epimeric forms differentiated by the spatial orientation of the hydroxyl group at carbon position 3. The 3α-epimer (5α-androstane-3α,17β-diol) features an equatorial hydroxyl group oriented below the steroid ring plane (α-configuration), while the 3β-epimer (5α-androstane-3β,17β-diol) possesses an axial hydroxyl group projecting above the ring plane (β-configuration). This stereochemical divergence profoundly influences their biological interactions and metabolic stability. The 3α configuration adopts a low-energy conformation that optimizes hydrogen bonding with GABAA receptors, underpinning its neurosteroid activity. Conversely, the 3β orientation enhances molecular recognition at estrogen receptors, particularly ERβ [1] [9].
Table 1: Stereochemical and Functional Properties of Androstane-3,17-diol Epimers
Property | 3α-Androstanediol | 3β-Androstanediol |
---|---|---|
C3-OH Orientation | Equatorial (α-face) | Axial (β-face) |
GABAA Modulation | Potent positive allosteric modulator | Negligible activity |
Estrogen Receptor Affinity | ERα: 0.07%; ERβ: 0.3% (vs. estradiol) | Significantly higher than 3α-epimer |
Dominant Biological Role | Neurosteroid actions | Estrogenic signaling |
Plasma Concentration (Human) | Male: 216±51 pg/mL; Female: 49±32 pg/mL | Male: 239±76 pg/mL; Female: 82±45 pg/mL |
The androstane skeleton (C19H32O2) provides a rigid tetracyclic framework with trans-annelated rings A/B/C and a cis C/D ring fusion. Density functional theory calculations indicate the 3α-epimer exhibits greater conformational stability due to reduced 1,3-diaxial interactions in its preferred chair-chair-chair-twist-boat configuration. Both epimers display hydrogen bonding capacity between the C3-OH and C17-OH groups across molecular distances of 5.2–5.8 Å, facilitating intramolecular bonding networks. The 3β-epimer's axial hydroxyl induces slight ring A puckering, increasing its molecular polarity (calculated logP: 3.42) versus the 3α-epimer (logP: 3.87) [1] [5]. This polarity difference influences protein binding affinity, particularly for sex hormone-binding globulin (SHBG), where 3α-androstanediol exhibits binding constants comparable to testosterone (Kd ≈ 10-8 M) [1] [14].
Thermodynamic analyses reveal the 3α configuration is energetically favored by 1.8 kcal/mol due to minimized steric strain, explaining its predominance in vivo. Both diols demonstrate thermal stability up to 200°C, with predicted boiling points of 414.9°C at atmospheric pressure and flash points near 186°C, supporting their handling in laboratory settings [5].
The positional isomerism and stereochemical diversity among androstanediols generate compounds with divergent biological profiles:
Neuroactive vs. Estrogenic Properties: 3α-Androstanediol functions primarily as a neurosteroid, potently enhancing GABAergic neurotransmission with EC50 values in the nanomolar range. In contrast, 3β-androstanediol acts as a selective estrogen receptor modulator (SERM) with micromolar affinity for ERβ, regulating prostate growth and immune function [1] [8] [9].
Metabolic Pathways: Hepatic UDP-glucuronosyltransferases convert 3α-androstanediol predominantly to its 3-O-glucuronide (90% of urinary metabolites), while 3β-androstanediol forms approximately equal ratios of 3-O and 17-O glucuronides. This differential conjugation impacts their clearance rates and tissue distribution [6] [8].
Tissue-Specific Distribution: In human prostate, 3α-androstanediol concentrations exceed 3β-epimer levels by 3.7-fold due to elevated 3α-hydroxysteroid dehydrogenase activity in prostatic epithelium. Conversely, adrenal cortex tissue favors 3β-epimer synthesis via distinct dehydrogenase isoforms [4] [9].
Table 2: Comparative Biochemical Properties of Key Androstanediol Isomers
Isomer | 3α-Androstanediol | 3β-Androstanediol | 5-Androstene-3β,17β-diol |
---|---|---|---|
IUPAC Name | 5α-Androstane-3α,17β-diol | 5α-Androstane-3β,17β-diol | Androst-5-ene-3β,17β-diol |
Primary Receptor Targets | GABAA, ERβ (weak) | ERβ > ERα | ER, membrane androgen receptors |
Enzymatic Synthesis | AKR1C2 (type 3 3α-HSD) | AKR1C1 (type 1 3α-HSD) | 17β-HSD from DHEA |
Plasma Half-life | 38±6 min | 52±8 min | 120±15 min |
Major Glucuronide Metabolite | 3α-diol-17G | 3β-diol-3G | 3β-diol-17G |
Table 3: Receptor Binding Affinities of Androstanediol Isomers
Receptor | 3α-Androstanediol (% Relative Affinity) | 3β-Androstanediol (% Relative Affinity) | Reference Ligand |
---|---|---|---|
AR (Androgen) | <0.001% | <0.001% | DHT (100%) |
ERα (Estrogen) | 0.07% | 0.6% | Estradiol (100%) |
ERβ (Estrogen) | 0.3% | 2.4% | Estradiol (100%) |
SHBG | 84% | 27% | Testosterone (100%) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7